8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
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Overview
Description
8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is a heterocyclic compound with a unique structure that combines elements of pyridine and oxazepine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an oxazepine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds .
Scientific Research Applications
8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine: Lacks the methyl group at the 8-position.
8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]thiazepine: Contains a sulfur atom instead of an oxygen atom in the ring structure
Uniqueness
8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
956461-78-2 |
---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
8-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine |
InChI |
InChI=1S/C9H12N2O/c1-7-2-3-8-6-10-4-5-12-9(8)11-7/h2-3,10H,4-6H2,1H3 |
InChI Key |
FEJHRVGXSOOASZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CNCCO2)C=C1 |
Origin of Product |
United States |
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